molecular formula C11H12N4OS B2899374 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone CAS No. 2034380-30-6

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone

Cat. No.: B2899374
CAS No.: 2034380-30-6
M. Wt: 248.3
InChI Key: OYUQQMSSEHCWAP-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a thiophene ring. These structural components are often found in compounds with significant biological and pharmacological activities.

Mechanism of Action

Target of Action

The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone, is a derivative of 1,2,3-triazole . Triazole derivatives have been reported to inhibit a broad spectrum of targets, including Bcr-Abl mutants, which are associated with disease progression in Chronic Myeloid Leukemia (CML) .

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, it has been reported to strongly inhibit the kinase activities of Bcr-Abl (WT) and Bcr-Abl (T315I), which are associated with CML . The inhibition of these targets leads to the suppression of their downstream effects, contributing to the compound’s therapeutic effects.

Biochemical Pathways

The compound affects the Bcr-Abl pathway, which plays a crucial role in the progression of CML . By inhibiting Bcr-Abl mutants, the compound disrupts this pathway, leading to the suppression of disease progression.

Pharmacokinetics

Thiophene derivatives, which form part of the compound’s structure, are known for their broad range of therapeutic properties and diverse applications in medicinal chemistry

Result of Action

The compound’s action results in the suppression of the proliferation of certain cells. For instance, it has been reported to potently suppress the proliferation of K562, KU812 human CML cells, and a panel of murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: This step might involve the cyclization of a suitable precursor under basic or acidic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Final Coupling: The final step would involve coupling the triazole-azetidine intermediate with the thiophene derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions might target the triazole or azetidine rings, potentially leading to ring-opened products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to ring-opened derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industrial applications, the compound might be used in the development of new pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylfuran-2-yl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylpyridin-2-yl)methanone

Uniqueness

The unique combination of the triazole, azetidine, and thiophene rings in (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone might confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness could be explored in various scientific and industrial applications.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-2-3-10(17-8)11(16)14-6-9(7-14)15-5-4-12-13-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUQQMSSEHCWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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